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A comprehensive comparison of three popular Good's buffers to guide optimal selection for

your experimental needs.

In the realm of biochemical and molecular biology research, the choice of buffer is a critical

determinant of experimental success. A stable pH environment is paramount for maintaining

the structure and function of proteins, enzymes, and nucleic acids. Among the most widely

used buffering agents are the zwitterionic N-substituted aminosulfonic acids, famously known

as Good's buffers. This guide provides a detailed comparison of three of the most common

Good's buffers: MES, MOPS, and PIPES. We will delve into their physicochemical properties,

performance in various biochemical assays, and potential interferences, supported by

experimental data to aid researchers, scientists, and drug development professionals in making

informed decisions for their specific applications.

Understanding the Contenders: MES, MOPS, and
PIPES
MES (2-(N-morpholino)ethanesulfonic acid), MOPS (3-(N-morpholino)propanesulfonic acid),

and PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) are all members of the Good's buffer

family, designed to be biochemically inert and provide stable pH control in the physiologically

relevant range. Their structures, featuring a morpholine or piperazine ring and a sulfonic acid

group, confer desirable characteristics such as high water solubility, low permeability through

biological membranes, and minimal interaction with most metal ions.
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Head-to-Head Comparison: Physicochemical
Properties
The selection of an appropriate buffer begins with understanding its fundamental properties.

The pKa, the pH at which the buffer has its maximum buffering capacity, is a primary

consideration. The following table summarizes the key physicochemical properties of MES,

MOPS, and PIPES.

Property MES MOPS PIPES

Full Chemical Name

2-(N-

morpholino)ethanesulf

onic acid

3-(N-

morpholino)propanesu

lfonic acid

piperazine-N,N′-bis(2-

ethanesulfonic acid)

pKa at 25°C 6.15[1] 7.20[2] 6.76[3]

Effective Buffering pH

Range
5.5 - 6.7[4] 6.5 - 7.9[4] 6.1 - 7.5[3]

ΔpKa/°C -0.011[5] -0.015[6] -0.0085

Metal Ion Binding

Weakly binds Ca²⁺,

Mg²⁺, Mn²⁺; Negligible

binding with Cu(II)[1]

Generally considered

non-coordinating

Generally considered

non-coordinating[7]

UV Absorbance (260-

280 nm)
Negligible[3] Negligible[3] Negligible[3]

Performance in Biochemical Assays: A Comparative
Overview
The ideal buffer should not interfere with the biological system under investigation. However,

subtle interactions can occur, influencing experimental outcomes. Here, we compare the

performance of MES, MOPS, and PIPES in common biochemical applications.

Enzyme Assays
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The choice of buffer can significantly impact enzyme kinetics. While all three buffers are

generally considered to be non-inhibitory for many enzymes, their different chemical structures

can lead to varied effects.

For enzymes with optimal activity in a slightly acidic to neutral pH range, MES is often a

suitable choice.[8] Its lower pKa makes it ideal for studying enzymes that function in more

acidic cellular compartments.

MOPS, with its pKa closer to physiological pH, is a versatile buffer for a wide range of enzyme

assays.[8][9] It is known for being gentle on proteins and is frequently used in studies where

maintaining the native structure and activity of the enzyme is critical.[9]

PIPES is another excellent option for enzyme assays in the neutral pH range. Its piperazine

ring structure, however, has been implicated in the formation of radicals in the presence of

certain oxidants, which could potentially interfere with redox-sensitive enzymes.[1]

A study on the influence of different buffers on the activity of metalloenzymes highlighted that

buffer selection is crucial and should be optimized for each new enzyme to ensure accurate

and comparable results between different studies.[10]

Protein Stability and Crystallization
Maintaining protein stability is crucial for structural and functional studies. The choice of buffer

can influence protein aggregation and denaturation.

A study investigating the effect of different buffers on the stability of hen egg-white lysozyme

found that buffer molecules can adsorb to the protein surface and modulate electrostatic

stability.[11][12] While this particular study focused on a comparison including MOPS, it

underscores the importance of screening different buffers to find the optimal conditions for

protein stability.

In protein crystallization, the buffer is a key component of the crystallization cocktail. The ideal

buffer helps to maintain the protein in a state that is conducive to forming well-ordered crystals.

PIPES has been noted for its use in protein crystallization, often included in commercially

available screening kits.
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Protein Crystallization Workflow

Nucleic Acid Analysis
For RNA analysis, maintaining its integrity is paramount. MOPS is the buffer of choice for

denaturing agarose gel electrophoresis of RNA.[5][13][14][15][16] A MOPS-based buffer

system, in conjunction with formaldehyde as a denaturing agent, effectively linearizes RNA

molecules, allowing for accurate size determination and analysis for applications like Northern

blotting.

Potential Interferences and Considerations
While Good's buffers were designed for minimal reactivity, it is crucial to be aware of potential

interferences.

Redox Reactions and Radical Formation
A significant consideration, particularly for PIPES and to a lesser extent other piperazine-

containing buffers, is their potential to form radicals in the presence of one-electron oxidants.[1]

This can be problematic in studies of redox-sensitive proteins or reactions involving reactive

oxygen species. The proposed mechanism involves the one-electron oxidation of the

piperazine ring, leading to the formation of a radical cation.[1] MES, which contains a

morpholine ring, is generally considered less prone to radical formation in such systems.

Metal Ion Chelation
A key advantage of MES, MOPS, and PIPES is their generally low affinity for most divalent

metal ions, which is a significant improvement over buffers like phosphate that can sequester

essential metal cofactors.[1][3] However, it is important to note that "non-coordinating" is a
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relative term. Weak interactions can still occur, and for experiments that are highly sensitive to

metal ion concentration, it is advisable to consult literature for specific stability constants with

the metal ions of interest.

Experimental Protocols
To provide practical guidance, we have included detailed protocols for common biochemical

assays utilizing these buffers.

Protocol 1: RNA Electrophoresis using MOPS Buffer
This protocol is adapted from standard molecular biology methods for the analysis of RNA

integrity.[5][13][15][16]

Materials:

10X MOPS running buffer (0.4 M MOPS, 0.1 M sodium acetate, 10 mM EDTA, pH 7.0)

Agarose

DEPC-treated water

37% Formaldehyde

RNA loading buffer (containing formamide, formaldehyde, and a tracking dye)

RNA samples

Procedure:

Prepare a 1% denaturing agarose gel:

In a fume hood, dissolve 1 g of agarose in 72 mL of DEPC-treated water by heating.

Cool the solution to approximately 60°C.

Add 10 mL of 10X MOPS running buffer and 18 mL of 37% formaldehyde. Mix gently.

Pour the gel into a casting tray with the appropriate comb and allow it to solidify.
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Set up the electrophoresis apparatus:

Place the solidified gel in the electrophoresis tank and add enough 1X MOPS running

buffer to cover the gel to a depth of a few millimeters.

Prepare RNA samples:

In a microfuge tube, mix your RNA sample with RNA loading buffer.

Heat the samples at 65°C for 15 minutes to denature the RNA, then immediately place on

ice.

Electrophoresis:

Load the denatured RNA samples into the wells of the gel.

Run the gel at 5-7 V/cm until the tracking dye has migrated an appropriate distance.

Visualization:

Stain the gel with ethidium bromide or a safer alternative like SYBR Green.

Visualize the RNA bands using a UV transilluminator. Intact total RNA will show two

prominent ribosomal RNA bands (28S and 18S for eukaryotes).

Protocol 2: Protein Stability Analysis by Thermal Shift
Assay (TSA)
This protocol provides a general framework for screening buffer conditions to optimize protein

stability.[17]

Materials:

Purified protein of interest

SYPRO Orange dye (or a similar fluorescent dye)

96-well PCR plates
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Real-time PCR instrument

A stock solution of MES, MOPS, and PIPES buffers at various pH values.

Procedure:

Prepare buffer screen:

In a 96-well plate, prepare a matrix of buffer conditions. For example, columns could

represent different buffers (MES, MOPS, PIPES) and rows could represent different pH

values within the buffering range of each.

Prepare protein-dye mixture:

Dilute the purified protein to a final concentration of 2 µM in each of the buffer conditions.

Add SYPRO Orange dye to a final concentration of 5X.

Perform thermal denaturation:

Place the 96-well plate in a real-time PCR instrument.

Program the instrument to incrementally increase the temperature from 25°C to 95°C,

measuring fluorescence at each step.

Data Analysis:

Plot fluorescence as a function of temperature for each buffer condition.

The melting temperature (Tm) is the midpoint of the unfolding transition. A higher Tm

indicates greater protein stability.

Compare the Tm values across the different buffer conditions to identify the optimal buffer

for your protein.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b044673?utm_src=pdf-body
https://www.benchchem.com/product/b044673?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Choose a Buffer

What is the desired pH range?

MES (pH 5.5-6.7)

Acidic (5.5-6.7)

MOPS (pH 6.5-7.9)

Neutral (6.5-7.9)

PIPES (pH 6.1-7.5)

Slightly Acidic to Neutral (6.1-7.5)

Is the assay sensitive to redox reactions?

Does the assay involve metal ions?

No

Consider alternative buffers
or perform control experiments

Yes (especially with PIPES)

Are you analyzing RNA?

No significant chelation expectedYes (generally low, but verify for sensitive assays)

Yes

Click to download full resolution via product page

Decision Tree for Buffer Selection

Conclusion
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The choice between MES, MOPS, and PIPES buffers depends on the specific requirements of

the biochemical assay. MES is the preferred choice for applications requiring a more acidic pH

range. MOPS, with its pKa near physiological pH, is a robust and versatile buffer for a wide

array of experiments, and it is the standard for RNA electrophoresis. PIPES also offers

excellent buffering capacity in the neutral range but should be used with caution in redox-

sensitive systems due to its potential to form radicals. By carefully considering the

physicochemical properties, potential interferences, and the specific demands of the

experimental system, researchers can select the optimal Good's buffer to ensure the reliability

and accuracy of their findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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